3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole
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Description
3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a useful research compound. Its molecular formula is C23H13ClF4N4O5 and its molecular weight is 536.82. The purity is usually 95%.
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Mechanism of Action
Mode of Action
The mode of action of 3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves several steps. The compound may undergo a Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound may also undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may affect pathways related to carbon–carbon bond formation .
Pharmacokinetics
For instance, its involvement in the Suzuki–Miyaura cross-coupling reaction suggests that it may be readily prepared and generally environmentally benign .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests that it may result in the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction that the compound undergoes is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by the presence of certain functional groups and the conditions under which the reaction takes place.
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClF4N4O5/c24-17-2-1-3-18(25)16(17)12-37-15-6-4-13(5-7-15)19-8-9-30(29-19)22-20(31(33)34)10-14(23(26,27)28)11-21(22)32(35)36/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBERIOZVUKQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClF4N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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